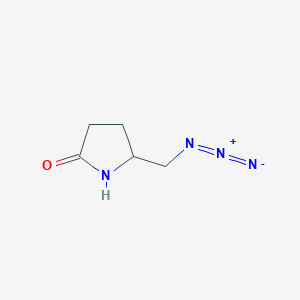

5-(Azidomethyl)pyrrolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-(azidomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-9-7-3-4-1-2-5(10)8-4/h4H,1-3H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVJCEIEHVAIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azidomethyl Pyrrolidin 2 One and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the introduction of the azidomethyl group onto a pre-existing pyrrolidin-2-one scaffold. These methods are advantageous when the corresponding precursors, such as hydroxymethyl or halomethyl pyrrolidin-2-ones, are readily available.

Azide (B81097) Displacement Reactions

A common and effective method for the synthesis of 5-(azidomethyl)pyrrolidin-2-one is through nucleophilic substitution, where an azide ion displaces a suitable leaving group on the methyl substituent at the 5-position of the pyrrolidin-2-one ring.

The synthesis from 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) precursors is a two-step process. The initial step involves the activation of the primary hydroxyl group to convert it into a better leaving group. This is typically achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. The subsequent step is the nucleophilic substitution of the sulfonate group with an azide salt, such as sodium azide or lithium azide, to yield the desired this compound.

A well-established parallel for this transformation is the synthesis of 5-(azidomethyl)-2'-deoxyuridine. In this procedure, 5-(hydroxymethyl)-2'-deoxyuridine is first tosylated, and the resulting tosyl derivative is then reacted with an azide source to furnish the azidomethyl product nih.gov. This methodology is directly applicable to the synthesis of this compound from 5-(hydroxymethyl)pyrrolidin-2-one bldpharm.commalayajournal.orgnih.govchemsrc.com.

Table 1: Synthesis of this compound from 5-(Hydroxymethyl)pyrrolidin-2-one Precursor (Analogous Reaction)

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-(Hydroxymethyl)-2'-deoxyuridine | 1. p-Toluenesulfonyl chloride, Pyridine; 2. Lithium azide, DMF | 5-(Azidomethyl)-2'-deoxyuridine | nih.gov |

An alternative and more direct route involves the use of 5-(halomethyl)pyrrolidin-2-one precursors, such as 5-(bromomethyl)pyrrolidin-2-one (B1277845) or 5-(chloromethyl)pyrrolidin-2-one evitachem.com. The halogen atom serves as a good leaving group for direct nucleophilic substitution by an azide salt.

This approach is exemplified by the synthesis of 5-(azidomethyl)-2'-deoxyuridine from 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine. The bromo group is displaced by lithium azide, followed by deacetylation to yield the final product nih.gov. This demonstrates the feasibility of reacting a halomethyl-substituted heterocycle with an azide source to produce the corresponding azidomethyl derivative. While the direct synthesis of 5-(halomethyl)pyrrolidin-2-one is a key step, its subsequent reaction with sodium azide provides a straightforward path to this compound. For instance, 1-chloromethylpyrrolidin-2-ones have been synthesized and used in subsequent reactions with amines rsc.org.

Table 2: Synthesis of Azidomethyl Compounds from Halomethyl Precursors (Analogous Reaction)

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-(Bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Lithium azide | 5-(Azidomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | nih.gov |

Cyclization Reactions

Cyclization reactions offer a convergent approach to the synthesis of the pyrrolidin-2-one core, in some cases with the azidomethyl or a precursor group already incorporated into one of the reactants.

A notable method for constructing the pyrrolidin-2-one ring is the cyclization of amide dianions with suitable electrophiles. For instance, the reaction of amide dianions, generated from N-arylacetamides using a strong base like n-butyllithium, with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones organic-chemistry.org. This reaction proceeds via a nucleophilic attack on the bromine-bearing carbon of epibromohydrin, followed by an intramolecular cyclization. The resulting hydroxymethyl derivative can then be converted to this compound as described in section 2.1.1.1.

Table 3: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one via Cyclization of Amide Dianions

| Amide | Electrophile | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylacetamide | Epibromohydrin | n-Butyllithium | 5-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | 75% | organic-chemistry.org |

| N-(4-Methoxyphenyl)acetamide | Epibromohydrin | n-Butyllithium | 1-(4-Methoxyphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 72% | organic-chemistry.org |

| N-(4-Chlorophenyl)acetamide | Epibromohydrin | n-Butyllithium | 1-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 68% | organic-chemistry.org |

Intramolecular cyclization represents a powerful strategy for the synthesis of pyrrolidin-2-ones. In a relevant example, 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with an azide ion mdpi.com. This process involves the ring-opening of the cyclopropane (B1198618) by the azide nucleophile, followed by an intramolecular cyclization to form the γ-lactam ring. This method is particularly noteworthy as it directly incorporates a nitrogen atom from the azide into the final product's side chain.

Table 4: Synthesis of 1,5-Substituted Pyrrolidin-2-ones via Cyclopropane Ring-Opening and Cyclization

| Cyclopropane Precursor | Nucleophile | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate | Azide ion | Ring-opening followed by intramolecular cyclization | 1,5-Substituted Pyrrolidin-2-one | mdpi.com |

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer of this compound is paramount, and this is achieved through various stereoselective synthetic routes. These methods ensure precise control over the three-dimensional arrangement of the atoms, particularly at the C5 position of the pyrrolidinone ring.

Chiral Pool-Based Synthesis of Azidomethyl Pyrrolidin-2-one

A prevalent and efficient strategy for synthesizing chiral this compound is through a chiral pool approach. This method leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk The most common precursor is L-glutamic acid, which is converted to its cyclic derivative, (S)-pyroglutamic acid.

The synthesis begins with the esterification of pyroglutamic acid, followed by the selective reduction of the carboxylic acid or ester functionality to a primary alcohol. This yields the key intermediate, (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as D-pyroglutaminol. mdpi.com This intermediate possesses the desired stereochemistry at the C5 position, inherited directly from the natural amino acid starter. The final step to introduce the azide is typically a two-step sequence involving activation of the hydroxyl group and subsequent nucleophilic substitution.

A representative reaction pathway is outlined below:

Esterification: (S)-Pyroglutamic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.

Reduction: The ester is then reduced using a reducing agent like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one. mdpi.com

Azide Introduction: The resulting chiral alcohol is converted into this compound, a process detailed in section 2.2.3.

This chiral pool strategy is advantageous due to the high enantiomeric purity of the starting material, which is directly transferred to the final product.

Asymmetric Catalysis for Pyrrolidin-2-one Scaffolds

Asymmetric catalysis offers a powerful alternative to the chiral pool synthesis for constructing enantiomerically enriched pyrrolidin-2-one scaffolds. nih.gov This approach creates the chiral center from achiral or racemic starting materials using a small amount of a chiral catalyst. Organocatalysis, a field that saw its pioneers awarded the 2021 Nobel Prize in Chemistry, has been particularly prominent. nih.gov

Proline and its derivatives have emerged as highly effective organocatalysts for various asymmetric transformations that can lead to pyrrolidinone structures. nih.govmdpi.com These catalysts operate by forming a transient chiral enamine with a carbonyl compound, which then reacts stereoselectively with an electrophile. mdpi.com Reactions such as Michael additions, Mannich reactions, and aldol (B89426) reactions have been successfully employed to build the pyrrolidinone core with high levels of enantioselectivity. nih.gov

For instance, the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine (B122466) derivative, can generate a precursor that is then cyclized to form a substituted chiral pyrrolidin-2-one. Similarly, metal-based catalysts, often featuring chiral ligands, are used in reactions like asymmetric hydrogenation or C-H functionalization to produce these valuable scaffolds. nih.gov

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Organocatalyst | L-Proline | Aldol Reaction, Michael Addition | Readily available, inexpensive, effective in forming chiral C-C bonds. nih.gov |

| Organocatalyst | Diarylprolinol Silyl Ethers | Aldehyde Functionalization | High enantioselectivity in additions to aldehydes. nih.gov |

| Organocatalyst | Cinchona Alkaloid-Derived Squaramides | Cascade Reactions | Effective for constructing highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. |

| Metal Catalyst | Palladium with Chiral Ligands | Asymmetric Arylation | Enables direct, enantioselective functionalization of the pyrrolidine ring. nih.gov |

| Biocatalyst | Baker's Yeast | Asymmetric Reduction | Used for the stereoselective reduction of diones to chiral diols, which are precursors to pyrrolidines. nih.gov |

Diastereoselective Control in Azide Moiety Introduction

Once the chiral 5-(hydroxymethyl)pyrrolidin-2-one is obtained, either from the chiral pool or via asymmetric catalysis, the introduction of the azide group must be performed with control of the stereocenter. The most common and highly diastereoselective method is a two-step nucleophilic substitution sequence.

The process involves:

Activation of the Hydroxyl Group: The primary alcohol of 5-(hydroxymethyl)pyrrolidin-2-one is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms a chiral mesylate or tosylate ester, respectively, without affecting the stereocenter.

Nucleophilic Substitution with Azide: The resulting sulfonate ester is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N₃⁻) acts as a nucleophile and displaces the sulfonate leaving group via an Sₙ2 reaction.

This Sₙ2 reaction is inherently stereospecific and proceeds with a complete inversion of configuration at the carbon atom bearing the leaving group. Therefore, if the starting material is (S)-5-(hydroxymethyl)pyrrolidin-2-one, the product will be (R)-5-(azidomethyl)pyrrolidin-2-one. The high stereospecificity of this reaction ensures that the enantiomeric purity of the starting alcohol is transferred to the final azido (B1232118) product, resulting in high diastereoselectivity.

| Step | Reagents | Purpose | Stereochemical Outcome |

|---|---|---|---|

| 1. Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Base (e.g., Triethylamine) | Convert the -OH group into a good leaving group (-OMs or -OTs). | Retention of configuration at the stereocenter. |

| 2. Substitution | Sodium Azide (NaN₃) | Displace the leaving group with the azide nucleophile (N₃⁻). | Inversion of configuration at the stereocenter via Sₙ2 mechanism. |

Green Chemistry Principles Applied to Synthesis of Azide-Containing Compounds

The synthesis of azide-containing compounds, including this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes safer, more energy-efficient, and less wasteful.

Key green chemistry considerations for azide synthesis include:

Prevention of Waste: Designing synthetic routes that maximize atom economy, incorporating the maximum number of atoms from the reactants into the final product.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol (B145695), or even performing reactions under solvent-free conditions. researchgate.net

Design for Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmedjchem.com Microwave irradiation has been shown to promote the one-pot synthesis of substituted pyrrolidinones efficiently. researchgate.netmedjchem.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. The use of organocatalysts and biocatalysts (e.g., enzymes) aligns well with this principle. mdpi.com

Inherently Safer Chemistry for Accident Prevention: Sodium azide and especially hydrazoic acid are highly toxic and potentially explosive. Research focuses on developing safer azide sources or using in-situ generation of reactive azide species to avoid handling large quantities of these hazardous materials. For example, using less volatile reagents like benzyl (B1604629) nitrite (B80452) in the production of sodium azide can reduce VOC emissions and safety concerns. Greener and safer synthesis processes for sodium azide itself are being developed to minimize environmental pollution and safety hazards at the source.

Chemical Reactivity and Transformations of 5 Azidomethyl Pyrrolidin 2 One

Azide (B81097) Reactivity: Cycloaddition Reactions

The azide moiety of 5-(azidomethyl)pyrrolidin-2-one is a versatile functional group for forming carbon-heteroatom bonds, most notably through cycloaddition reactions with alkynes. These reactions, often categorized under the umbrella of "click chemistry," provide efficient and highly selective methods for creating 1,2,3-triazole linkages. nih.govresearchgate.net The regiochemical outcome of the cycloaddition is highly dependent on the catalytic system employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov

The CuAAC reaction involving this compound and terminal alkynes exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This selectivity is a hallmark of the copper-catalyzed process, which proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net The reaction is robust and tolerates a wide variety of functional groups on the alkyne partner. researchgate.net The formation of the 1,4-regioisomer is a consistent outcome across various solvent systems and with different copper(I) sources. nih.govbeilstein-journals.org

A general representation of the CuAAC reaction is depicted below:

Figure 1: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between this compound and a terminal alkyne, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.

Significant research has been dedicated to optimizing the reaction conditions and catalytic systems for CuAAC to enhance reaction rates, yields, and compatibility with sensitive substrates. nih.govnih.gov Key areas of optimization include the choice of copper source, ligands, and solvent systems.

Catalytic Systems: A variety of copper(I) sources can be employed, including CuI, CuBr, and in situ reduction of copper(II) salts like CuSO₄ using a reducing agent such as sodium ascorbate. nih.govnih.gov The use of ligands can stabilize the copper(I) oxidation state and prevent catalyst disproportionation. tdl.org Common ligands include tris(triazolylmethyl)amines and phosphine (B1218219) ligands like PPh₃. beilstein-journals.orgtdl.org For instance, the complex [Cu(PPh₃)₂]NO₃ has been shown to be an effective catalyst. beilstein-journals.org

Reaction Conditions: CuAAC reactions are typically conducted under mild conditions, often at room temperature. beilstein-journals.org Solvents can range from organic solvents like dichloromethane (B109758), toluene, and acetone (B3395972) to aqueous systems, making the reaction amenable to a wide range of substrates, including biomolecules. beilstein-journals.orgnih.gov The development of heterogeneous catalysts, such as copper supported on various materials, offers advantages in terms of catalyst recovery and reuse. nih.gov

| Catalyst System | Ligand | Solvent | Key Findings |

|---|---|---|---|

| CuI | Amine ligands | Various organic solvents | High yields of 1,4,5-trisubstituted triazoles from iodoalkynes. nih.gov |

| [Cu(PPh₃)₂]NO₃ | Triphenylphosphine (B44618) (PPh₃) | Toluene, water | Effective at low catalyst loadings (0.5 mol%). beilstein-journals.org |

| [CuBr(PPh₃)₃] | Triphenylphosphine (PPh₃) | Water/tert-butanol, acetone, DMSO, acetonitrile | Proceeds to high yield within two hours. beilstein-journals.org |

| CuSO₄/Sodium Ascorbate | Bathophenanthroline sulfonated ligand | Aqueous solutions | A generally applicable procedure for bioconjugation, though sensitive to oxygen. nih.gov |

| Copper on solid supports (e.g., silica, GO) | - | Water, ethanol (B145695)/water | Recyclable catalysts with good to excellent yields. nih.gov |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a pathway to the alternative regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govnih.gov

The RuAAC reaction of this compound with terminal alkynes selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov This complementary regioselectivity arises from a different reaction mechanism where the ruthenium catalyst activates the alkyne in a distinct manner compared to copper. nih.gov The reaction is typically catalyzed by ruthenium complexes bearing bulky ligands, such as those containing cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) groups. nih.gov While highly regioselective for terminal alkynes, the reaction's selectivity with unsymmetrical internal alkynes can be influenced by steric and electronic factors of the alkyne substituents. nih.gov

Figure 2: General scheme of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction between this compound and a terminal alkyne, leading to the formation of a 1,5-disubstituted 1,2,3-triazole.

| Catalyst System | Key Features | Regioselectivity |

|---|---|---|

| CpRuCl(PPh₃)₂ | Sensitive to atmospheric oxygen; requires inert atmosphere. nih.gov | Produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. nih.gov |

| CpRuCl(COD) | Effects of molecular oxygen can be drastic. nih.gov | Catalyzes the formation of 1,5-disubstituted triazoles. nih.gov |

| Cp₂Ni/Xantphos | Proceeds in water and organic solvents at room temperature. nih.gov | Access to 1,5-disubstituted 1,2,3-triazoles. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free cycloaddition reaction that relies on the inherent reactivity of a strained cyclooctyne (B158145) with an azide. rsc.orgnih.gov This bioorthogonal reaction is particularly valuable for applications in biological systems where the toxicity of a metal catalyst is a concern. nih.govutwente.nl

The reaction of this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), proceeds readily at room temperature without the need for a catalyst to form a triazole product. rsc.orgchemrxiv.org The rate of the SPAAC reaction can be significantly influenced by the structure of the cyclooctyne and the electronic properties of the azide. scm.com While SPAAC offers the advantage of being catalyst-free, the reaction rates are generally lower than those of the corresponding CuAAC reactions. wustl.edu However, the development of increasingly reactive cyclooctynes and the use of micellar catalysis have helped to accelerate these reactions. scm.comwustl.edu

Figure 3: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between this compound and a strained cyclooctyne.

| Cyclooctyne | Key Findings |

|---|---|

| Cyclooct-2-yn-1-ol | Rapid reaction at room temperature with complete regioselectivity when reacted with 2-(azidophenyl)boronic acid. rsc.orgchemrxiv.org |

| DIBAC | Micellar catalysis with anionic and cationic surfactants can provide up to a 179-fold rate enhancement with benzyl (B1604629) azide. wustl.edu |

| General Cyclooctynes | DFT calculations show an asynchronous inverse-electron demand pathway, with activation barriers influenced by orbital interactions and steric repulsion. scm.com |

| - | SPAAC can have disadvantages such as longer reaction times and non-specific labeling in certain cellular applications compared to CuAAC. utwente.nl |

Other 1,3-Dipolar Cycloadditions Involving the Azide Group

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction, the azide group of this compound readily participates in other 1,3-dipolar cycloadditions. wikipedia.org A significant alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the conjugation of molecules without the need for a cytotoxic copper catalyst. nih.gov

SPAAC utilizes strained cyclooctynes, which react rapidly with azides to form stable triazoles. rsc.orgwustl.edu The reaction rate can be significantly enhanced through various strategies, including the optimization of cyclooctyne design and the use of micellar catalysis. wustl.eduscm.com The versatility of SPAAC allows for the straightforward linkage of this compound to a wide array of functional molecules, facilitating the development of modular chemical platforms. nih.gov Beyond alkynes, the azide can, in principle, react with other dipolarophiles such as alkenes, nitriles, and enamines, although these reactions are often less common or require specific activation. wikipedia.orgnih.gov

Table 1: Comparison of Azide Cycloaddition Reactions

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Dipolarophile | Terminal Alkyne | Strained Cycloalkyne (e.g., DIBAC, BCN) |

| Catalyst | Cu(I) salts | None (metal-free) |

| Key Advantage | High reaction rates, simple reagents | Bioorthogonal, avoids cytotoxic metal catalyst. nih.gov |

| Typical Product | 1,4-disubstituted 1,2,3-triazole | Regioisomeric mixture of triazoles (often controlled by cyclooctyne structure) |

Azide Reactivity: Reduction Reactions

The azide group is a synthetic precursor to a primary amine, a transformation that is fundamental in medicinal chemistry and materials science. This reduction is a key step in converting the azido (B1232118) functionality into a versatile aminomethyl group.

A standard and highly efficient method for reducing the azide in this compound is catalytic hydrogenation. This process typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The most common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is generally carried out in a polar solvent, such as ethanol or methanol, under a hydrogen atmosphere. The process is clean, often quantitative, and the primary product is 5-(aminomethyl)pyrrolidin-2-one, with nitrogen gas (N₂) as the only byproduct. Other catalysts, such as platinum oxide (PtO₂) or Raney nickel, can also be employed. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete conversion and prevent side reactions. nih.govconsensus.app

Table 2: Typical Conditions for Catalytic Hydrogenation of Azides

| Parameter | Typical Conditions |

|---|---|

| Substrate | This compound |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) |

| Pressure | 1-4 atm (or higher for specific applications) consensus.app |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Temperature | Room Temperature |

| Product | 5-(Aminomethyl)pyrrolidin-2-one |

Pyrrolidin-2-one Ring Functionalization

The pyrrolidin-2-one (or γ-lactam) ring offers additional sites for chemical modification, primarily at the lactam nitrogen and the α-carbon positions (C3 and C4).

The nitrogen atom of the lactam in this compound can be functionalized through N-alkylation and N-acylation. The lactam N-H bond is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic amide anion.

For N-alkylation, a strong base such as sodium hydride (NaH) is typically used in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.net N-acylation can be achieved by reacting the compound with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, or under catalytic conditions. chemistryviews.orgmdpi.com These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, significantly altering the compound's properties.

Functionalization at the C3 and C4 positions of the pyrrolidin-2-one ring is more complex and generally requires multi-step synthetic sequences. One common strategy involves the generation of an enolate at the C3 position. This typically requires prior protection of the lactam nitrogen (e.g., as a Boc or Cbz derivative) to prevent competing deprotonation.

Once the nitrogen is protected, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to selectively deprotonate the C3 position, forming a lithium enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C3 position. Functionalization at the C4 position is less direct and often relies on starting with a pre-functionalized precursor or employing more advanced synthetic methodologies. nih.gov

Tandem and Cascade Reaction Sequences Involving this compound

The dual reactivity of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operational step to rapidly build molecular complexity. nih.gov

A hypothetical cascade sequence could be initiated by an intramolecular reaction following an initial transformation of the azide. For instance, the reduction of the azide to an amine (as in 3.2.1) could be followed by an in-situ intramolecular cyclization or condensation with a group previously installed on the lactam nitrogen. Another potential cascade involves an initial N-alkylation (3.3.1) with a reagent that also contains a functional group capable of reacting with the azide, such as an alkyne. Subsequent intramolecular 1,3-dipolar cycloaddition would lead to the formation of a complex, fused bicyclic system. Such strategies are highly efficient for constructing novel heterocyclic scaffolds from a single, versatile starting material. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Key Synthetic Intermediate

As a key synthetic intermediate, 5-(Azidomethyl)pyrrolidin-2-one provides a foundational scaffold that can be extensively modified. Its utility stems from the ability to selectively manipulate both the azide (B81097) group and the lactam portion of the molecule, allowing for the stepwise and controlled assembly of intricate chemical structures.

The this compound framework is instrumental in building complex molecular architectures. The pyrrolidine (B122466) ring itself is a privileged scaffold in medicinal chemistry because its non-planar, three-dimensional structure allows it to interact effectively with biological targets like enzymes and receptors. nih.gov The azide group on the side chain is a versatile functional handle. It can be readily converted into an amine via reduction, which then opens up possibilities for forming amide bonds, ureas, and other nitrogen-containing structures. This transformation is fundamental for elongating carbon chains or attaching other complex fragments to the pyrrolidinone core.

Furthermore, the azide can participate in various cycloaddition reactions, enabling the construction of nitrogen-containing heterocyclic rings. This strategic positioning of a modifiable functional group on a structurally significant core makes this compound a valuable starting material for synthesizing libraries of complex molecules for screening and drug discovery.

The pyrrolidin-2-one core is frequently integrated into larger, more complex ring systems, including fused and polycyclic heterocycles. Research has demonstrated the synthesis of pyrrolidin-2-one linked to benzofused heterocycles, such as benzothiazoles and benzimidazoles. researchgate.net In one study, a series of these fused compounds were synthesized and evaluated as potent inhibitors of human monoacylglycerol lipase (B570770) (hMAGL). researchgate.net

The azide functionality of this compound is particularly well-suited for creating fused heterocyclic systems through reactions like the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." By reacting the azide with an alkyne, a stable triazole ring can be formed. This strategy allows the pyrrolidinone scaffold to be covalently linked to other cyclic or aromatic systems, generating novel polycyclic architectures. For example, piperazinyl pyrrolidin-2-ones have been developed as a novel class of reversible monoacylglycerol lipase inhibitors, showcasing the integration of the pyrrolidinone core with another heterocyclic ring (piperazine). acs.orgnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrrolidin-2-one Scaffolds

| Base Scaffold | Integrated Heterocycle | Resulting System Example | Application Area |

| Pyrrolidin-2-one | Benzimidazole | N-phenyl-pyrrolidin-2-one linked with benzimidazole | Enzyme Inhibition researchgate.net |

| Pyrrolidin-2-one | Benzothiazole | N-phenyl-pyrrolidin-2-one linked with benzothiazole | Enzyme Inhibition researchgate.netmdpi.com |

| Pyrrolidin-2-one | Piperazine | Piperazinyl Pyrrolidin-2-one | CNS Disorders acs.orgnih.gov |

| Pyrrolidin-2-one | Oxadiazole | Pyrrolidine Oxadiazoles (B1248032) | Anthelmintic Agents nih.gov |

Medicinal Chemistry Research Applications

In medicinal chemistry, the pyrrolidin-2-one nucleus is recognized as a "privileged scaffold" because it appears in a wide variety of biologically active compounds. nih.gov This makes this compound an attractive starting point for the development of new therapeutic agents.

The compound serves as a crucial precursor in the synthesis of potential new drugs. A significant area of research is the development of inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological and neurodegenerative diseases. acs.orgnih.gov High-throughput screening campaigns have identified pyrrolidinone derivatives as having moderate MAGL inhibitory activity. acs.org By using the pyrrolidin-2-one core as a starting point, chemists have designed and synthesized novel series of piperazinyl pyrrolidin-2-ones that act as potent and reversible MAGL inhibitors. researchgate.netnih.gov One such candidate, compound (R)-3t, demonstrated the ability to modulate levels of the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG) and arachidonic acid (AA) in the brain, highlighting its potential for treating CNS disorders. researchgate.netacs.org

Beyond specific pharmaceutical candidates, this compound enables the synthesis of a broad range of bioactive molecules. The pyrrolidinone structure is a key component in compounds with diverse therapeutic potential.

For instance, polyhydroxylated pyrrolidines, which can be synthesized from pyrrolidinone precursors, are known to be potent inhibitors of α-glycosidase (AG). nih.gov This activity makes them potential starting points for developing new antidiabetic and anticancer drugs. nih.gov Additionally, the pyrrolidine ring is the core structure of anisomycin, a natural antibiotic that inhibits protein synthesis and has antiparasitic and antineoplastic properties. nih.gov Other research has led to the development of pyrrolidine oxadiazoles as potential new anthelmintic drug candidates to combat parasitic roundworms. nih.gov

The versatility of the pyrrolidin-2-one scaffold, accessed through intermediates like this compound, allows for the creation of a wide spectrum of molecules with potential applications in treating infections, metabolic diseases, and cancer. nih.govnih.gov

Table 2: Bioactive Molecules and Targets Associated with the Pyrrolidin-2-one Core

| Molecule Class | Biological Target | Therapeutic Area |

| Piperazinyl Pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) | Neurodegenerative Diseases acs.orgnih.gov |

| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG) | Diabetes, Cancer nih.gov |

| Pyrrolidine Oxadiazoles | Not Specified | Infectious Disease (Anthelmintic) nih.gov |

| Anisomycin (natural product) | Ribosome (Protein Synthesis) | Antibiotic, Antiparasitic nih.gov |

Contributions to Material Science Research

The same reactivity that makes this compound useful in bioconjugation also allows for its application in material science, particularly in the synthesis and modification of polymers.

Polymer Functionalization and Grafting

Polymer grafting is a technique used to modify the properties of a base polymer by attaching different polymer chains (grafts) or functional molecules to its backbone. Click chemistry, leveraging the azide-alkyne reaction, has become a powerful tool for these modifications. mdpi.com

Key Research Findings:

Grafting-Onto Method : this compound is an ideal candidate for the "grafting-onto" (or "grafting-to") strategy. mdpi.comnih.gov In this approach, a polymer backbone is first synthesized with pendant alkyne groups. Subsequently, the azide-functionalized pyrrolidinone is attached to the backbone via the CuAAC reaction. mdpi.com

Surface Modification : This method allows for the dense and uniform functionalization of a polymer surface, introducing the polar, hydrogen-bonding pyrrolidinone moiety. This can dramatically alter the surface properties of hydrophobic polymers.

Controlled Architecture : The efficiency and specificity of click chemistry enable a high degree of control over the grafting density, leading to well-defined polymer architectures. mdpi.com This precise control is challenging to achieve with many traditional grafting methods. mdpi.com

Incorporation into Advanced Materials with Tunable Properties

By incorporating specific functional molecules into a polymer network, it is possible to create advanced materials with properties that can be precisely tuned for a desired application.

Key Research Findings:

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation

The primary reactivity of the azido (B1232118) group in 5-(azidomethyl)pyrrolidin-2-one is dominated by cycloaddition reactions. The mechanistic details, including the specific pathways and intermediates, are highly dependent on the reaction conditions.

The reaction between the azide (B81097) moiety of this compound and an alkyne is a 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole ring. This transformation can proceed through several distinct mechanistic pathways.

Thermal Huisgen Cycloaddition : The original Huisgen 1,3-dipolar cycloaddition occurs under thermal conditions and is a concerted process. However, this reaction often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. researchgate.netresearchgate.net The lack of regioselectivity is a significant drawback for many synthetic applications. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The most prominent pathway is the copper(I)-catalyzed reaction, a cornerstone of "click chemistry." researchgate.net This catalyzed variant is highly efficient, proceeds under mild conditions, and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netresearchgate.netresearchgate.net The mechanism is no longer a concerted cycloaddition but a stepwise process involving copper-acetylide intermediates. researchgate.netresearchgate.net The reaction is compatible with a wide range of functional groups and solvents, including water. researchgate.netresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : An alternative catalyzed pathway involves ruthenium catalysts, such as Cp*Ru complexes. Unlike CuAAC, the RuAAC typically yields the 1,5-disubstituted triazole regioisomer. researchgate.net A key difference is that RuAAC can proceed with both terminal and internal alkynes, suggesting a mechanism that does not involve the formation of a metal-acetylide intermediate in the same way as CuAAC. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where metal catalysts are undesirable (e.g., in biological systems), a strain-promoted pathway is utilized. nih.govacs.org This method employs a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. The high ring strain of the alkyne dramatically accelerates the reaction rate, allowing the cycloaddition to proceed rapidly without any catalyst. nih.gov This spontaneous reaction is a clean and efficient transformation that has found wide use in bioconjugation and materials science. nih.govacs.org

| Pathway | Catalyst/Condition | Key Feature | Product Regiochemistry |

|---|---|---|---|

| Thermal Huisgen | Heat | Concerted mechanism | Mixture of 1,4- and 1,5-isomers |

| CuAAC | Copper(I) | Stepwise, "Click" reaction | 1,4-isomer exclusively |

| RuAAC | Ruthenium(II) | Works with internal alkynes | 1,5-isomer predominantly |

| SPAAC | Strained Alkyne | Catalyst-free, bioorthogonal | Depends on alkyne structure |

The stepwise nature of catalyzed cycloadditions allows for the characterization of key intermediates.

In the widely used CuAAC reaction, the mechanism is believed to involve the formation of a copper(I)-acetylide complex. This intermediate then coordinates with the azide. Mechanistic studies, supported by kinetic experiments and computational investigations, have suggested the participation of both mono-copper and bis(copper) complexes. researchgate.net DFT calculations have been employed to explore the formation of these intermediates, including a recently isolated bis-copper triazolide, showing its formation is plausible after the initial cycloaddition step. researchgate.net

For the RuAAC pathway, the proposed mechanism avoids a simple acetylide intermediate and instead proceeds through the formation of a ruthenium-containing metallacycle (a ruthenacycle) after oxidative coupling of the alkyne and azide with the ruthenium center. researchgate.net

In contrast, the thermal and strain-promoted cycloadditions are generally considered to be concerted, meaning they proceed through a single transition state without the formation of a stable reaction intermediate. researchgate.netnih.gov However, some DFT studies of related azide cycloadditions have supported a stepwise mechanism in specific cases, with evidence for short-lived intermediates like methylene-1,2,3-triazolines. nih.gov

The stereochemistry of this compound is determined during its synthesis. The pyrrolidinone ring is a valuable chiral scaffold, and methods to produce it stereoselectively are of significant interest. mdpi.comnih.gov

Stereoselective synthesis of 5-substituted pyrrolidin-2-ones, such as the analogous 5-methylpyrrolidin-2-one, often starts from chiral precursors or employs asymmetric catalysis. mdpi.commdpi.com For instance, enantiomerically pure (R)-5-methylpyrrolidin-2-one can be synthesized from methyl levulinate using a chiral catalyst like (S)-Me-CBS oxazaborolidine for a key reduction step. mdpi.com Another advanced method uses engineered amine dehydrogenases to achieve high stereoselectivity in the reductive amination of keto acids to form chiral lactams. mdpi.com

These strategies highlight two primary mechanistic approaches to achieving stereoselectivity:

Substrate Control : Using a pre-existing chiral molecule, such as L-proline or another optically pure starting material, where the stereocenter is already established. mdpi.com

Catalyst Control : Employing a chiral catalyst (metal-based or an enzyme) to direct the formation of a specific stereoisomer from an achiral or racemic starting material. mdpi.com

Once synthesized, the chiral center at the C5 position of this compound acts as a key stereogenic element, influencing its interaction with other chiral molecules and biological systems, even though it does not typically direct the regioselectivity of the subsequent azide-alkyne cycloaddition. nih.gov

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing the mechanisms and predicting the reactivity of molecules like this compound.

DFT calculations provide deep insights into why certain reaction pathways are favored over others. For the azide-alkyne cycloaddition, DFT has been used extensively to calculate the activation energies for different pathways and to explain the observed regioselectivity. researchgate.netnih.govrsc.org

Studies have shown that for the CuAAC reaction, the stepwise pathway involving a copper-acetylide intermediate has a much lower activation energy barrier than the uncatalyzed concerted reaction, explaining the dramatic rate enhancement. researchgate.net DFT calculations have also been used to compare the energetics of mononuclear versus binuclear copper-catalyzed mechanisms, with some studies suggesting the binuclear path is lower in energy. researchgate.netrsc.org Similarly, for Ag-catalyzed cycloadditions (AgAAC), DFT calculations indicate that a binuclear pathway has a lower activation barrier. rsc.org

The ability of DFT to predict the energy differences between transition states leading to different regioisomers is crucial. A calculated energy difference of just a few kcal/mol can explain why one isomer is formed exclusively over another. nih.gov Various functionals, such as ωB97X-D, M06-L, and B3LYP, are commonly used to model these reactions, providing semi-quantitative agreement with experimental findings. researchgate.netnih.gov

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| DFT (e.g., wB97XD, M06-L) | CuAAC/AgAAC Mechanism | Stepwise mechanism is energetically favored; binuclear pathways can have lower activation barriers. researchgate.netrsc.org |

| DFT (e.g., M08-HX) | Regioselectivity Prediction | Accurately predicts major/minor isomers by calculating transition state energy differences. nih.gov |

| DFT with Solvation Models | Solvent Effects | Models reaction energetics in different solvent environments to match experimental conditions. beilstein-journals.org |

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, a phenomenon known as pseudorotation. nih.gov The two primary conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of a plane).

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(Azidomethyl)pyrrolidin-2-one, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or azide-alkyne cycloaddition (CuAAC/SPAAC). A representative approach, adapted from pyrrolidin-2-one derivatives, includes:

- Tosylation of precursor alcohols : For example, 5-(hydroxymethyl)pyrrolidin-2-one is reacted with tosyl chloride to form a tosylate intermediate, which is then substituted with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

- Optimization parameters :

- Solvent selection : DMF or DMSO enhances azide nucleophilicity.

- Catalyst use : Cu(I) catalysts (e.g., CuBr) may accelerate substitution in sterically hindered systems.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks conversion, ensuring minimal side reactions (e.g., elimination).

Post-synthesis purification via flash chromatography or recrystallization ensures >95% purity, validated by ¹H/¹³C NMR and FTIR for azide (–N₃) confirmation (2100–2200 cm⁻¹ absorption) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

Critical analytical techniques include:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98%), with UV detection at 254 nm for azide-containing compounds .

- Spectroscopy :

- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages (±0.3%) .

Advanced: What strategies assess the thermal and photolytic stability of this compound under experimental conditions?

Answer:

Stability studies are critical due to the azide group’s sensitivity:

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >120°C for azidomethyl derivatives).

- Differential scanning calorimetry (DSC) : Identifies exothermic events (e.g., azide decomposition) under controlled heating (5–10°C/min) .

- Photostability : Exposure to UV (254–365 nm) in quartz cells, monitored via HPLC, detects degradation products (e.g., nitriles or amines).

Safety note : Conduct tests in small batches with blast shields due to potential exothermic decomposition .

Advanced: How does the azidomethyl group influence pyrrolidin-2-one’s reactivity in bioorthogonal click chemistry applications?

Answer:

The azidomethyl moiety enables selective reactions:

- CuAAC : Reacts with terminal alkynes (e.g., BODIPY-alkyne) in the presence of Cu(I) to form triazole conjugates. Kinetic studies (via ¹H NMR) show reaction completion within 1–2 hours at 25°C .

- SPAAC : Strain-promoted cycloaddition with dibenzocyclooctynes (DBCO) avoids copper, ideal for live-cell labeling. LC-MS/MS confirms product formation .

- Competing reactions : Azide reduction (e.g., Staudinger reaction) requires controlled pH (<7) to avoid side products .

Advanced: How can conflicting reports on the reactivity of this compound with alkynes be resolved?

Answer:

Contradictions often arise from solvent polarity, catalyst loading, or steric effects. Methodological solutions include:

- Control experiments : Compare reaction rates in DMSO vs. THF using stopped-flow kinetics.

- DFT calculations : Model transition states to predict regioselectivity in triazole formation.

- Cross-validation : Reproduce reported conditions with in-situ IR monitoring to detect intermediates .

Advanced: What analytical approaches elucidate degradation pathways of this compound in aqueous vs. organic solvents?

Answer:

- Hydrolytic degradation : Incubate in buffered solutions (pH 2–10) at 37°C. LC-HRMS identifies hydrolysis products (e.g., 5-(aminomethyl)pyrrolidin-2-one via azide reduction) .

- Organic solvent stability : Monitor in DMSO or DMF via ¹H NMR over 72 hours. Degradation correlates with solvent hygroscopicity (e.g., DMSO absorbs H₂O, accelerating hydrolysis) .

- Mechanistic insights : Isotopic labeling (¹⁵N-azide) tracks nitrogen release during decomposition via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。